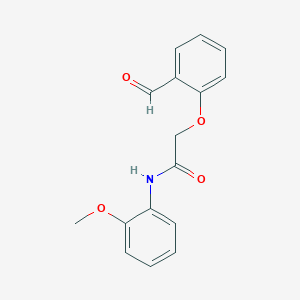methyl]quinolin-8-ol](/img/structure/B307645.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol, also known as MNQ, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNQ is a quinoline derivative that is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol in cancer cells involves the induction of apoptosis, or programmed cell death. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and the death of the parasite.
Biochemical and physiological effects:
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have several biochemical and physiological effects. In cancer cells, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has several advantages for lab experiments, including its high yield and purity, its potent anticancer and antimalarial activity, and its fluorescent properties. However, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further optimized for its anticancer and antimalarial activity, including the development of prodrugs and targeted delivery systems. In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be used to synthesize new metal-organic frameworks with unique properties. In biochemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further studied for its mechanism of action and potential applications in photodynamic therapy. Overall, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol involves the reaction of 2-methyl-7-hydroxyquinoline with 6-methyl-2-pyridinecarbaldehyde and 4-nitrobenzyl bromide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. The yield of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been investigated for its potential as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
Propriétés
Nom du produit |
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol |
|---|---|
Formule moléculaire |
C23H20N4O3 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-4-3-5-20(24-14)26-21(16-8-11-18(12-9-16)27(29)30)19-13-10-17-7-6-15(2)25-22(17)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
Clé InChI |
VKIROHYSILFCHR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
SMILES canonique |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)
![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)